7,7-Dimethyl-[1,4]oxazepane 7,7-Dimethyl-[1,4]oxazepane
Brand Name: Vulcanchem
CAS No.: 933734-87-3
VCID: VC5593861
InChI: InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
SMILES: CC1(CCNCCO1)C
Molecular Formula: C7H15NO
Molecular Weight: 129.203

7,7-Dimethyl-[1,4]oxazepane

CAS No.: 933734-87-3

Cat. No.: VC5593861

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

7,7-Dimethyl-[1,4]oxazepane - 933734-87-3

Specification

CAS No. 933734-87-3
Molecular Formula C7H15NO
Molecular Weight 129.203
IUPAC Name 7,7-dimethyl-1,4-oxazepane
Standard InChI InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
Standard InChI Key OCMJEALURTVSCX-UHFFFAOYSA-N
SMILES CC1(CCNCCO1)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, as per IUPAC guidelines, is 7,7-dimethyl-1,4-oxazepane . Its molecular formula C7H15NO\text{C}_7\text{H}_{15}\text{NO} reflects a seven-membered ring containing one oxygen and one nitrogen atom, with two methyl groups substituents at the 7-position. The structural uniqueness arises from the fusion of oxazepane’s heterocyclic framework with steric hindrance introduced by the dimethyl groups.

Structural Depiction and Stereochemistry

The 2D structure (Fig. 1) reveals a chair-like conformation stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms . The 3D conformer model further illustrates the equatorial orientation of the methyl groups, minimizing steric strain . The SMILES notation CC1(CCNCCO1)C and InChIKey OCMJEALURTVSCX-UHFFFAOYSA-N provide unambiguous representations for computational and experimental studies.

Table 1: Key Identifiers of 7,7-Dimethyl-[1, oxazepane

PropertyValueSource
CAS Number933734-87-3
Molecular FormulaC7H15NO\text{C}_7\text{H}_{15}\text{NO}
Molecular Weight129.20 g/mol
XLogP30.4
Hydrogen Bond Donors1

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed properties include a partition coefficient (XLogP3) of 0.4 , indicating moderate lipophilicity. With one hydrogen bond donor and two acceptors , it exhibits balanced solubility in polar and nonpolar solvents, a desirable trait for drug formulations.

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Rotatable Bond Count0Cactvs 3.4.6
Exact Mass129.115364 DaPubChem 2.1
Topological Polar SA22.5 ŲCactvs 3.4.6

Pharmaceutical and Industrial Applications

Role in API Development

7,7-Dimethyl- oxazepane serves as a precursor for neuroactive compounds and protease inhibitors . Its hydrochloride salt enhances bioavailability, making it suitable for oral drug formulations .

Material Science Applications

The compound’s rigid structure and low rotatable bond count make it a candidate for designing metal-organic frameworks (MOFs) and liquid crystals. Its derivatization potential is under exploration for catalytic systems.

Recent Advances and Future Directions

Derivative Development

The synthesis of 7,7-dimethyl-1,4-oxazepane hydrochloride opens avenues for salt-based drug formulations with improved pharmacokinetics.

Computational Modeling

Density functional theory (DFT) studies predict enhanced binding affinity for GABA receptors, positioning it as a potential anxiolytic agent .

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